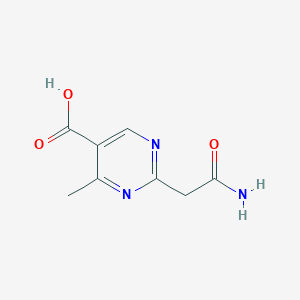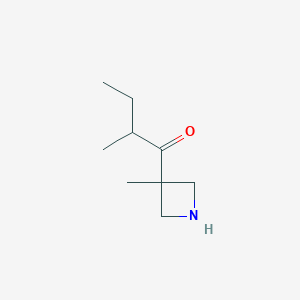![molecular formula C8H15N B13173190 2-Azabicyclo[3.2.2]nonane](/img/structure/B13173190.png)
2-Azabicyclo[3.2.2]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[3.2.2]nonane is a nitrogen-containing heterocyclic compound characterized by a bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Azabicyclo[3.2.2]nonane can be synthesized through various methods. One common approach involves the reaction of bicyclo[2.2.2]octan-2-ones with hydroxylamine-O-sulfonic acid in glacial acetic acid, followed by refluxing overnight at 145°C . Another method includes the Schmidt or Beckmann reactions followed by reduction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and scale of production.
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[3.2.2]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with acid chlorides to form amides, which can then be reduced to amines using lithium aluminium hydride (LiAlH4) .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like chloroacetyl chloride and dibutylamine are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, such as amides and amines .
Scientific Research Applications
2-Azabicyclo[3.2.2]nonane has been extensively studied for its potential applications in scientific research. Some of its notable applications include:
Medicinal Chemistry: It has shown promising antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum.
Pharmaceuticals: The compound serves as a lead structure for developing new drugs with enhanced antiplasmodial and antitrypanosomal activities.
Biological Studies: Its unique structure makes it a valuable scaffold for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.2.2]nonane involves its interaction with specific molecular targets and pathways. For instance, its antiprotozoal activity is attributed to its ability to interfere with the metabolic processes of protozoan parasites, leading to their inhibition and death . The compound’s structure allows it to bind to key enzymes and receptors, disrupting their normal function .
Comparison with Similar Compounds
3-Azabicyclo[3.2.2]nonane: Similar in structure but with different substitution patterns and biological activities.
1,4-Diazabicyclo[3.2.2]nonane: Another related compound with distinct chemical properties and applications.
Uniqueness: 2-Azabicyclo[3.2.2]nonane stands out due to its higher antiprotozoal activities compared to other similar compounds. Its unique bicyclic structure and nitrogen atom confer specific chemical and biological properties that make it a valuable compound for various applications .
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2-azabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C8H15N/c1-3-8-4-2-7(1)5-6-9-8/h7-9H,1-6H2 |
InChI Key |
NGERQMAWGVKQNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13173107.png)
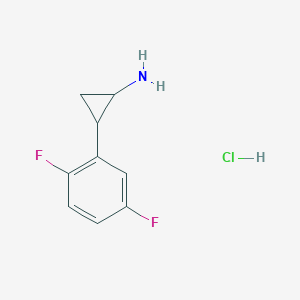
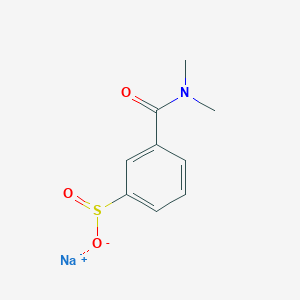
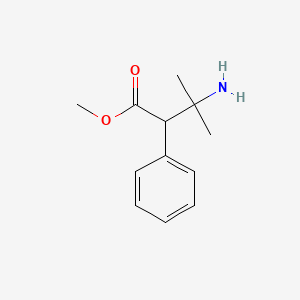
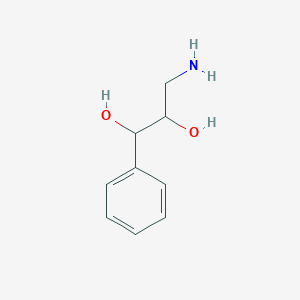
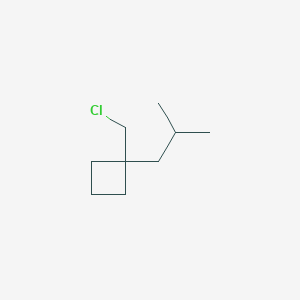
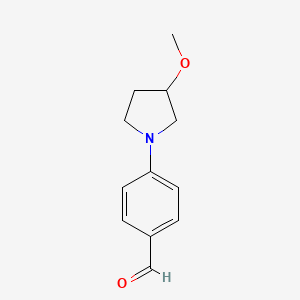
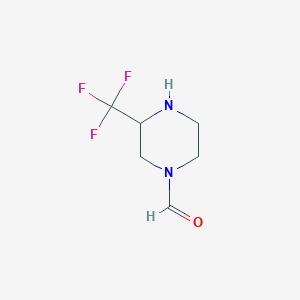
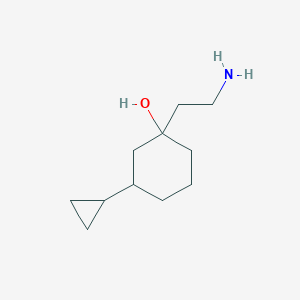
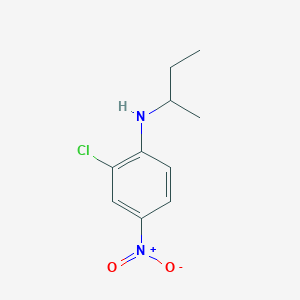

(propan-2-yl)amine](/img/structure/B13173182.png)
